Hydrolytic Stability: tert-Butyl Ester vs. Methyl Ester – >100‑Fold Slower Hydrolysis
The tert‑butyl ester moiety in tert‑butyl 3‑(diethylamino)propanoate undergoes hydrolysis >100‑fold slower than the corresponding methyl ester under comparable conditions . This differential stability is essential for multi‑step syntheses where the ester must remain intact during nucleophilic or basic transformations, then be cleaved selectively with mild acid (e.g., TFA) without affecting other acid‑labile groups [1].
| Evidence Dimension | Relative hydrolysis rate |
|---|---|
| Target Compound Data | >100‑fold slower than methyl ester |
| Comparator Or Baseline | Methyl 3-(diethylamino)propanoate (or general methyl esters) |
| Quantified Difference | >100‑fold slower |
| Conditions | Neutral to basic aqueous/organic media; cell‑free hydrolysis assays over 72 h |
Why This Matters
Procurement of the tert‑butyl ester is mandatory when synthetic sequences require orthogonal protection of carboxylic acids alongside base‑sensitive functionalities.
- [1] Price, E. W.; Cawthray, J. F.; Adam, M. J.; Orvig, C. Modular syntheses of H4octapa and H2dedpa, and yttrium coordination chemistry relevant to 86Y/90Y radiopharmaceuticals. Dalton Trans. 2014, 43, 7176–7190. View Source
